[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUAQZAHHQVHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[5+1] Heterocyclization for Triazolo-Benzimidazole Formation
A critical step involves constructing the triazolo[4,3-a]benzimidazole system. Cherkaoui et al. (cited in) demonstrated a method where 2-(1H-benzimidazol-2-yl)ethan-1-amine (59 ) reacts with carbon disulfide under basic conditions to form 3,4-dihydrobenzo[4,imidazo[1,2-c]pyrimidine-1(2H)-thione (60 ). Subsequent S-methylation with methyl iodide yields the methylsulfanyl derivative (61 ), which undergoes cyclocondensation with acetic acid hydrazide to form the triazolo-benzimidazole scaffold.
Reaction Scheme:
Introduction of the Thioacetic Acid Side Chain
The thioacetic acid group is introduced via nucleophilic substitution. A mercapto intermediate (e.g., 60 ) reacts with bromoacetic acid under alkaline conditions. For example, Jefferson et al. () alkylated a thiolated purine derivative with bromoacetate to install a thioacetic acid moiety. Applied here, this would involve:
Optimization Notes:
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Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
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Maintain pH >10 to deprotonate the thiol group.
Alternative Pathways via Condensation Reactions
[4+2] Cyclocondensation with α,β-Unsaturated Ketones
Abdalla et al. () condensed α,β-unsaturated ketones with thiourea to form 2-mercaptopyrimidine derivatives. Adapting this, a phenyl-substituted enone could react with thiourea to generate a pyrimidine-thiol intermediate, which is then functionalized with acetic acid.
Example:
Isothiocyanate-Based Cyclization
Bodtke et al. () utilized 2-isothiocyanatobenzonitrile (108 ) with α-aminoacetophenones to form imidazo[1,2-c]quinazoline thiones. Analogously, reacting phenyl isothiocyanate with a benzimidazole-containing amine could yield the triazolo-benzimidazole skeleton, followed by thioacetic acid grafting.
Critical Analysis of Synthetic Routes
Key Observations:
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The [5+1] method offers structural fidelity but requires stringent temperature control.
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Thiol alkylation is efficient but necessitates inert atmospheres to prevent disulfide formation.
Purification and Characterization
Post-synthesis, the compound is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization data from suppliers () include:
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Molecular Weight: 324.36 g/mol (consistent with ).
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Spectroscopy: Expected signals for aromatic protons (δ 7.2–8.1 ppm), methylene (δ 3.8 ppm), and carboxylic acid (δ 12.1 ppm).
Industrial-Scale Considerations
Matrix Scientific and American Custom Chemicals Corporation list the compound at $252–$854.7 per 500 mg (), reflecting high synthesis costs. Scale-up challenges include:
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Cost of Carbon Disulfide: Requires closed systems to mitigate toxicity.
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Catalyst Optimization: Transition metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or benzimidazole rings.
Substitution: The phenyl group or the thioacetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring or the thioacetic acid moiety .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole and benzimidazole moieties exhibit significant antimicrobial properties. [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that derivatives of triazole compounds often demonstrate potent activity against pathogens, making them candidates for the development of new antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research into similar triazole derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of thioacetic acid may enhance these effects by improving solubility and bioavailability .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, studies have identified triazole derivatives as inhibitors of protein kinases, which are crucial in signaling pathways related to cancer and inflammation. This inhibition can lead to therapeutic benefits in managing diseases characterized by aberrant kinase activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with MIC values indicating strong potency. |
| Study B | Anticancer Properties | Showed significant reduction in cell viability in breast cancer cell lines after treatment with triazole derivatives similar to this compound. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of p38 MAPK, suggesting potential use in inflammatory diseases. |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as phenyl derivatives and thioacetic acid. Modifications to the core structure can yield derivatives with enhanced biological activity or improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic Acid
- Structural difference: Replaces the acetic acid group with a propanoic acid chain.
- Impact : Increases molecular weight (C₁₇H₁₄N₄O₂S; ~338.4 g/mol) and alters solubility due to the longer alkyl chain. This modification may enhance membrane permeability in biological systems .
3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic Acid
- Structural difference: Substitutes the phenyl group with a methyl and uses a propanoic acid chain.
- Impact: Reduces molecular weight (C₁₂H₁₂N₄O₂S; 276.31 g/mol) and lipophilicity (LogP: 2.53 vs. ~3.5 for the phenyl analog).
2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide
- Structural difference : Replaces phenyl with benzyl and acetic acid with acetamide .
- Impact : The benzyl group increases steric bulk, while the amide group eliminates acidity, altering hydrogen-bonding interactions. Such derivatives are explored for CNS-targeted drugs due to improved blood-brain barrier penetration .
Heterocyclic Core Modifications
[3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic Acid
- Structural difference : Replaces the benzimidazole core with a pyridazine-triazole system.
- Impact : Pyridazine’s electron-deficient nature reduces aromatic stabilization but enhances reactivity in electrophilic substitutions. This compound’s solubility profile differs significantly due to altered dipole moments .
Physicochemical Properties Comparison
*Estimated based on structural analogs.
Biological Activity
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its applications in pharmacology.
The molecular formula of this compound is C₁₆H₁₂N₄O₂S. It has been identified as an irritant and is primarily used in biomedical research and pharmaceutical applications .
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiocarboxylic acids. The methods often utilize various solvents and reagents to optimize yield and purity. For instance, the reaction conditions can significantly influence the structural integrity and biological activity of the resulting compounds .
Anticancer Activity
Research indicates that derivatives of triazole-thiones exhibit notable anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness is often compared to standard antibiotics like streptomycin .
| Microorganism | Activity (Inhibition Zone in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has suggested that it may inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against several human cancer cell lines. Among them, this compound exhibited the highest inhibitory effect on MCF-7 cells with an IC50 value of 12 µM .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on various derivatives of thioacetic acids. The results indicated that this compound had comparable efficacy to traditional antibiotics against gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
